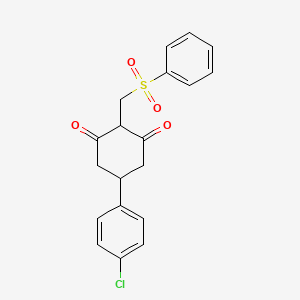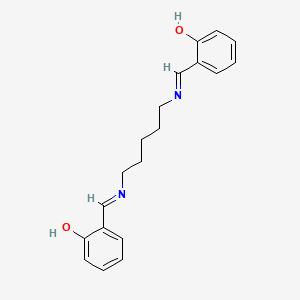![molecular formula C21H23N3O5S B1227240 N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1227240.png)
N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide is a member of furans and an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-allergic Activity
A study by Mack et al. (1987) explored the synthesis and anti-allergic activity of novel derivatives including N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide. These derivatives, obtained through a novel rearrangement process, demonstrated potent antiallergic properties in tests involving serotonin, histamine, and bradykinin in rats (Mack, Georgiev, Decory, & Radov, 1987).
Anticancer Evaluation
Ravichandiran et al. (2019) conducted a study on the synthesis, structural characterization, and biological evaluation of new phenylaminosulfanyl-1,4-naphthoquinone derivatives, including a compound structurally related to the one . These compounds showed significant cytotoxic activity against various human cancer cell lines, suggesting potential applications in cancer therapy (Ravichandiran et al., 2019).
Development of Novel Antiallergic Agents
A 1987 study by Georgiev et al. described the synthesis of a series of compounds including N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide. The compounds showed promising antiallergic activity, positioning them as potential novel antiallergic agents (Georgiev, Mack, Walter, Radov, & Baer, 1987).
5-Lipoxygenase Inhibitory Activities
Ohemeng et al. (1994) synthesized a series of benzofuran hydroxyamic acids, including compounds structurally similar to N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide. These compounds were evaluated for their inhibitory activities against 5-lipoxygenase, an enzyme involved in inflammatory processes, indicating their potential as anti-inflammatory agents (Ohemeng et al., 1994).
Bio-imaging Applications
A 2020 study by Ravichandiran et al. developed a phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group for the detection of Cd2+ and CN− ions. This sensor, similar in structure to the compound , showed potential applications in bio-imaging for live cells and zebrafish larvae (Ravichandiran et al., 2020).
Eigenschaften
Produktname |
N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide |
|---|---|
Molekularformel |
C21H23N3O5S |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
N-[2,5-diethoxy-4-(furan-2-ylmethylcarbamothioylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H23N3O5S/c1-3-26-18-12-16(24-21(30)22-13-14-7-5-9-28-14)19(27-4-2)11-15(18)23-20(25)17-8-6-10-29-17/h5-12H,3-4,13H2,1-2H3,(H,23,25)(H2,22,24,30) |
InChI-Schlüssel |
ODUFWGFYXBTOHL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OCC)NC(=S)NCC3=CC=CO3 |
Kanonische SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OCC)NC(=S)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[[[[5-(4-Chlorophenyl)-2-furanyl]-oxomethyl]amino]-sulfanylidenemethyl]amino]-4-methoxybenzoic acid](/img/structure/B1227157.png)
![4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone](/img/structure/B1227160.png)
![4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1227161.png)
![1-[2-(4-Methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B1227164.png)
![N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B1227166.png)
![N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide](/img/structure/B1227167.png)


![N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide](/img/structure/B1227175.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(5,7-diphenyl-2-pyrazolo[1,5-a]pyrimidinyl)methanone](/img/structure/B1227176.png)

![[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1227179.png)
![2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227180.png)
![N-[[(4-oxo-1-phenyl-5-pyrazolo[3,4-d]pyrimidinyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1227181.png)